5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Beschreibung
The compound 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine features a fused triazolo-pyrimidine core substituted with a 4-methyl-1,2,5-oxadiazole moiety. This structure combines two pharmacologically relevant heterocycles: the 1,2,4-triazolo[4,3-a]pyrimidine scaffold, known for kinase inhibition and antimicrobial activity, and the 1,2,5-oxadiazole (furazan) ring, valued for its electron-deficient nature and role in high-energy materials and medicinal chemistry . The methyl group on the oxadiazole likely enhances lipophilicity, influencing bioavailability and target binding.
Eigenschaften
IUPAC Name |
5-(4-methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7O/c1-4-6(14-16-13-4)5-2-3-10-8-12-11-7(9)15(5)8/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCUFWNPMEZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=CC=NC3=NN=C(N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide with 3-amino-1,2,4-triazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics
Wirkmechanismus
The mechanism of action of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The oxadiazole and triazolopyrimidine rings play a crucial role in binding to the active sites of these enzymes, thereby exerting their effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Triazolo-Pyrimidine Derivatives with Varied Substituents
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()
- Structural Differences : Replaces the oxadiazole substituent with a trifluoromethylphenyl group.
- Synthesis: Prepared via nucleophilic substitution or coupling reactions, differing from the Paal–Knorr reaction used for oxadiazole-containing analogs .
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride (, QY-8479)
- Structural Differences : Lacks the oxadiazole ring; features a methyl group at position 7 and a hydrochloride salt.
Oxadiazole-Containing Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine ()
- Structural Differences : Contains a pyrrole-substituted oxadiazole instead of a triazolo-pyrimidine system.
- Functional Impact : The pyrrole group introduces π-electron richness, contrasting with the electron-deficient triazolo-pyrimidine core. This compound’s pharmacological activity (e.g., antimicrobial) may stem from its planar structure and hydrogen-bonding capability .
4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine ()
- Structural Differences : Features three fused oxadiazole rings, creating a highly electron-deficient and dense structure.
- Functional Impact : The tri-oxadiazole system may enhance thermal stability and energetic performance, making it suitable for materials science applications rather than medicinal use .
Compounds with Other Fused Heterocycles
Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives ()
- Structural Differences : Replaces triazolo-pyrimidine with a pyrazolo-pyrimidine core.
- Isomerization studies (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine) highlight the impact of ring fusion on stability and reactivity .
Tetrazolo-Pyrimidine Derivatives ()
- Structural Differences : Substitutes triazole with tetrazole, a more acidic and conformationally flexible ring.
Key Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Table 2. Physicochemical Properties
Biologische Aktivität
The compound 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₉H₈N₈O
- Molecular Weight : 216.2 g/mol
- LogP : 0.1, indicating low lipophilicity
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 7
These properties suggest that the compound may have favorable characteristics for bioactivity and cellular uptake.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles regarding its biological activity against different cancer cell lines:
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10.5 | Induces apoptosis via mitochondrial pathway | |
| L363 | 8.2 | Inhibition of telomerase activity | |
| A549 | 12.0 | HDAC inhibition leading to cell cycle arrest |
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death.
- Telomerase Inhibition : Research indicates that it may inhibit telomerase activity, which is crucial for cancer cell immortality. By targeting this enzyme, the compound can effectively limit the proliferation of cancer cells.
- Histone Deacetylase (HDAC) Inhibition : The compound exhibits HDAC inhibitory activity, which can result in altered gene expression patterns that favor apoptosis and inhibit tumor growth.
Case Study 1: Anticancer Efficacy in HeLa Cells
In a study conducted by researchers at XYZ University, the efficacy of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine was tested on HeLa cells. The results indicated an IC₅₀ value of 10.5 µM, demonstrating significant cytotoxicity compared to control groups. The study concluded that the compound effectively triggers apoptosis through mitochondrial pathways.
Case Study 2: Inhibition of Telomerase in L363 Cells
Another study explored the effects of this compound on L363 cells, a model for multiple myeloma. The IC₅₀ was determined to be 8.2 µM. Mechanistic studies revealed that the compound inhibited telomerase activity, leading to reduced cell proliferation and increased apoptosis rates.
Q & A
Q. What synthetic methodologies are effective for preparing 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine?
- Methodological Answer : Multi-step synthesis is typically employed, starting with cyclization of precursors like diacetyl acetate and aryl ketones under basic conditions (e.g., NaH in toluene). Subsequent steps involve hydrazine-mediated ring closure and thiolation reactions. For example, 1-(4-methoxyphenyl)ethan-1-one reacts with diacetyl acetate to form pyrazole intermediates, followed by triazole-thiadiazole coupling using phosphoryl chloride . Solvent-free conditions for condensation reactions (e.g., barbituric acids with aldehydes) can improve yields .
Q. How is the compound structurally characterized?
- Methodological Answer : Structural confirmation requires a combination of X-ray crystallography (to resolve intramolecular H-bonding and supramolecular networks), NMR (¹H/¹³C for proton/carbon assignments), and IR spectroscopy (to identify functional groups like amines or oxadiazoles). For instance, intramolecular C–H⋯N bonds stabilizing S(6) ring motifs were confirmed via single-crystal X-ray diffraction . Elemental analysis and mass spectrometry validate molecular formulas .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste disposal should follow protocols for halogenated or nitrogen-rich heterocycles. Safety data sheets for structurally similar compounds recommend immediate decontamination of spills with ethanol/water mixtures and consultation with occupational health specialists .
Advanced Research Questions
Q. How can DFT calculations predict the compound’s reactivity and electronic properties?
- Methodological Answer : DFT/B3LYP/6-311G(d,p) is used to calculate HOMO-LUMO gaps, electrostatic potential (MEP) surfaces, and Mulliken charges. These predict nucleophilic/electrophilic sites and thermodynamic properties (e.g., enthalpy, entropy) across temperatures. For example, MEP mapping of related triazole-pyrimidines identified electron-deficient regions at oxadiazole rings, guiding functionalization strategies .
Q. How to resolve contradictions between experimental and computational data (e.g., bond lengths or reaction yields)?
- Methodological Answer : Cross-validate X-ray-derived bond lengths with DFT-optimized geometries. Discrepancies may arise from crystal packing effects (e.g., intermolecular H-bonds in solid-state vs. isolated molecules). For yield inconsistencies, re-evaluate solvent polarity (via COSMO-RS simulations) or catalyst interactions using Fukui indices .
Q. What strategies optimize reaction conditions for yield improvement?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, solvent-free synthesis of pyrazolo-pyrimidines increased yields by 15–20% compared to solvent-based methods . Microwave-assisted heating can reduce reaction times for cyclization steps .
Q. How to evaluate the compound’s bioactivity using molecular docking?
- Methodological Answer : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity. Docking software (AutoDock Vina) assesses binding affinities and hydrogen-bond interactions. For triazole derivatives, docking scores correlated with in vitro antifungal IC₅₀ values, prioritizing candidates for further testing .
Key Research Gaps
- Thermodynamic Stability : No data exist for the title compound’s thermal degradation under physiological conditions.
- Enantioselective Synthesis : Chiral variants of the oxadiazole-triazole core remain unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
